molecular formula C31H34N6O4 B1679125 (2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide CAS No. 204066-82-0

(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide

Cat. No. B1679125
M. Wt: 554.6 g/mol
InChI Key: AFDXUTWMFMAQJO-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PD 168368 is a competitive antagonist of neuromedin B (NMB) receptors (Kis = 15-45 nM for rat and human receptors expressed in various cell lines). It blocks the elevation of intracellular calcium and release of inositol phosphate induced by NMB in cells expressing NMB receptors. PD 168368 is selective for NMB receptors over those for related peptide agonists, including bombesin and gastrin-releasing peptide. It is also an agonist of formyl-peptide receptors (FPRs) at higher concentrations (EC50s = 0.57 and 0.24 µM for FPR1 and FPR2, respectively). PD 168368 induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells and blocks neovascularization and cancer cell growth in breast cancer xenograft tumors in mice.
PD 168368 is a competitive antagonist of neuromedin B (NMB) receptors (Kis = 15-45 nM for rat and human receptors expressed in various cell lines). It blocks the elevation of intracellular calcium and release of inositol phosphate induced by NMB in cells expressing NMB receptors.

Scientific Research Applications

  • Dopamine Receptor Agonism : The compound 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone (SK&F 101468) is a potent prejunctional dopamine receptor agonist. Its synthesis involves a multistep sequence based on the Reissert indole synthesis, starting from (2-methyl-3-nitrophenyl)acetic acid. This compound inhibits the constrictor response to electrical stimulation in rabbit ear arteries and does not stimulate or block dopamine-sensitive adenylate cyclase. It also does not produce stimulation of the central nervous system in rats (Gallagher et al., 1985).

  • Selective Androgen Receptor Modulator : S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide] is a member of potent selective androgen receptor modulators (SARMs). It showed promise as a therapeutic agent for benign hyperplasia. The pharmacokinetics and metabolism of S-1 were examined in rats, revealing a low clearance, moderate volume of distribution, and extensive metabolism (Wu et al., 2006).

  • Immunosuppressive Activity : N-aryl-3-(indol-3-yl)propanamides, including 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, have been synthesized and evaluated for their immunosuppressive activities. They exhibited significant inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity in mice (Giraud et al., 2010).

  • Anticancer Activity : Piperazine-2,6-dione derivatives and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives were synthesized and evaluated for their anticancer activity. They showed promising results against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).

  • Gastrin Releasing Peptide Receptor Antagonism : Compounds like PD176252 and PD168368, which include indole and propanamide structures, have been investigated for their ability to interact with gastrin releasing peptide receptors on lung cancer cells. They inhibited cell proliferation and showed potential as nonpeptide antagonists for these receptors (Moody et al., 2003).

  • Inflammation Inhibition : N-pyridinyl(methyl)indolylpropanamides, such as N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide, have been identified as non-acidic NSAIDs with potent activity in inflammation inhibition, demonstrating higher activity than ibuprofen in certain assays (Dassonville et al., 2008).

properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N6O4/c1-30(19-22-20-33-26-10-4-3-9-25(22)26,36-29(39)35-23-12-14-24(15-13-23)37(40)41)28(38)34-21-31(16-6-2-7-17-31)27-11-5-8-18-32-27/h3-5,8-15,18,20,33H,2,6-7,16-17,19,21H2,1H3,(H,34,38)(H2,35,36,39)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDXUTWMFMAQJO-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide
Reactant of Route 2
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide
Reactant of Route 3
Reactant of Route 3
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide
Reactant of Route 5
Reactant of Route 5
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide
Reactant of Route 6
Reactant of Route 6
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide

Citations

For This Compound
1
Citations
TW Moody, N Osefo, B Nuche-Berenguer… - … of Pharmacology and …, 2012 - ASPET
Pituitary adenylate cyclase-activating polypeptide (PACAP) is an autocrine growth factor for some lung cancer cells. The activated PACAP receptor (PAC1) causes phosphatidylinositol …
Number of citations: 44 jpet.aspetjournals.org

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